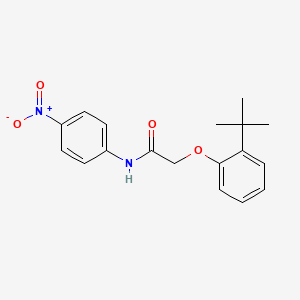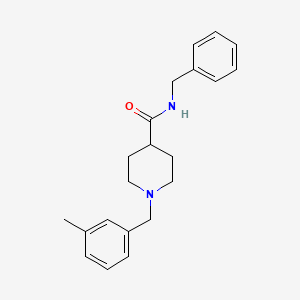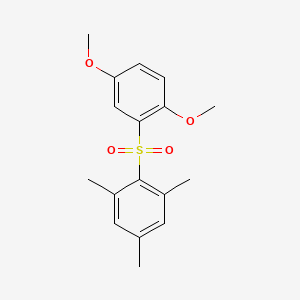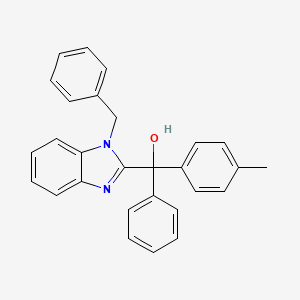![molecular formula C19H20ClN3O6S B4963812 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways that lead to the activation of T cells. By inhibiting JAK3, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide can prevent the activation of T cells and the subsequent release of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects, including the inhibition of JAK3 activity, the suppression of T cell activation, and the reduction of pro-inflammatory cytokine levels. These effects have been observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of JAK3, which can help to minimize off-target effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide, including:
- Further studies on its efficacy and safety in treating autoimmune diseases, particularly in combination with other therapies.
- Studies on its potential use in treating other conditions, such as cancer and infectious diseases.
- Development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
- Studies on the role of JAK3 in other signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with piperidine and sulfur dioxide to form the corresponding sulfonate. This is then reacted with 2-chloro-4-(aminomethyl)phenol to form the intermediate, which is subsequently reacted with 3-nitrobenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide has been found to be a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways that lead to the activation of T cells. As such, it has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c20-17-12-16(30(27,28)22-9-2-1-3-10-22)7-8-18(17)29-13-19(24)21-14-5-4-6-15(11-14)23(25)26/h4-8,11-12H,1-3,9-10,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMMHVHTKRFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)

![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)

![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)


![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)

![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)